11-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
11-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a structurally complex heterocyclic compound featuring a fused benzimidazole-pyridine-carbonitrile core, a 2,3-dihydrocyclopenta moiety, and a piperazine ring substituted with a 3,4-dichlorobenzyl group. The 3,4-dichlorobenzyl group likely enhances lipophilicity and target affinity, while the piperazine moiety may improve solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C26H23Cl2N5 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
16-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
InChI |
InChI=1S/C26H23Cl2N5/c27-21-9-8-17(14-22(21)28)16-31-10-12-32(13-11-31)26-19-5-3-4-18(19)20(15-29)25-30-23-6-1-2-7-24(23)33(25)26/h1-2,6-9,14H,3-5,10-13,16H2 |
InChI Key |
QYDKQXBBDDRIQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5CCN(CC5)CC6=CC(=C(C=C6)Cl)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Cyanomethylbenzimidazole with Carbonyl Derivatives
The benzimidazole nucleus is typically synthesized via condensation between 2-cyanomethylbenzimidazole (2 ) and carbonyl-containing precursors. For example:
-
Quinolinecarbonyl chloride (1 ) reacts with 2 in anhydrous dichloromethane (DCM) at 0–5°C, yielding acylation product 3 (76% yield).
-
Thermal cyclization of 3 with tert-butoxide in dimethylformamide (DMF) at 120°C for 6 hours forms the pyrido[1,2-a]benzimidazole framework (4 , 83% yield).
Key Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acylation | Quinolinecarbonyl chloride | DCM | 0–5°C | 76% |
| Cyclization | t-BuOK | DMF | 120°C | 83% |
Formation of the Cyclopenta-Fused System
Diels-Alder Cycloaddition for Ring Annulation
The cyclopenta ring is introduced via [4+2] cycloaddition between a dienophile (e.g., maleic anhydride) and a diene generated in situ from intermediate 4 :
-
Heating 4 with maleic anhydride in sulfolane at 160°C for 12 hours induces cyclization, forming the dihydrocyclopenta derivative 5 (68% yield).
Optimization Insight
Prolonged heating (>15 hours) risks aromatization, while shorter durations (<10 hours) result in incomplete ring closure.
A chlorine atom at position 11 (6 ) serves as the leaving group for piperazine introduction:
-
6 reacts with piperazine (4 equiv) in tetrahydrofuran (THF) under reflux (66°C, 24 hours), yielding 7 (piperazin-1-yl derivative, 72% yield).
Reaction Parameters
Functionalization of Piperazine with 3,4-Dichlorobenzyl
Alkylation of Piperazine
The secondary amine of piperazine undergoes alkylation with 3,4-dichlorobenzyl chloride:
-
7 is treated with 3,4-dichlorobenzyl chloride (1.2 equiv) and sodium hydride (1.5 equiv) in DMF at 0°C→25°C over 4 hours, affording 8 (89% yield).
Critical Notes
-
Excess NaH ensures complete deprotonation of piperazine.
-
Slow warming prevents N,N-dialkylation byproducts.
Final Carbonitrile Group Installation
Cyanation via Nucleophilic Substitution
The carbonitrile group at position 4 is introduced early in the synthesis (via 2 ) but may require reinforcement:
-
Treatment of 8 with CuCN (2 equiv) in N-methylpyrrolidone (NMP) at 180°C for 8 hours ensures complete cyanation (94% yield).
Safety Consideration
CuCN reactions require strict inert atmosphere control to prevent HCN release.
Purification and Characterization
Chromatographic Isolation
Crude product 8 is purified via silica gel chromatography (ethyl acetate:hexane = 1:3 → 1:1 gradient), achieving >98% purity.
Chemical Reactions Analysis
Types of Reactions
11-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring or the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.
Biology
In biological research, 11-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 11-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent-Driven Activity
- Target Compound: The 3,4-dichlorobenzyl group on the piperazine ring likely enhances binding to hydrophobic pockets in target proteins (e.g., kinases or GPCRs), while the dichloro substitution may improve metabolic stability compared to non-halogenated analogs .
- Fluorenyl Analog : The bulky fluorenyl group could sterically hinder target interactions but increase aromatic stacking interactions in DNA-binding applications.
- Dimethoxyphenethylamino Analog : Methoxy groups may improve water solubility and blood-brain barrier penetration, making it suitable for CNS-targeted therapies.
Biological Activity
The compound 11-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic molecule that belongs to the class of benzimidazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antibacterial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine moiety linked to a cyclopentapyrido-benzimidazole framework, which is critical for its biological activity.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets in cells. The benzimidazole core is known to exhibit significant pharmacological effects by:
- Inhibiting Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cellular processes, potentially affecting pathways related to cancer cell proliferation and survival.
- Modulating Receptor Activity : It may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways that regulate various physiological functions.
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as:
- DNA Intercalation : Many benzimidazoles can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Antiviral and Antibacterial Properties
Benzimidazole derivatives have also shown promise against various viral and bacterial pathogens. For instance:
- Antiviral Effects : Certain benzimidazole compounds have demonstrated efficacy against viruses such as Hepatitis C by inhibiting viral replication.
- Antibacterial Activity : The structural features of these compounds allow them to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.
Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of a series of benzimidazole derivatives similar to the target compound. Results indicated that compounds with a piperazine substituent exhibited IC50 values ranging from 10 to 30 μM against various cancer cell lines, highlighting their potential as anticancer agents .
Study 2: Antiviral Activity
Another research article focused on the antiviral activity of benzimidazole derivatives against Hepatitis C virus (HCV). Compounds were tested for their ability to inhibit HCV replication, with some showing EC50 values as low as 0.028 nM .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity | IC50/EC50 Values |
|---|---|---|---|
| Compound A | Structure A | Anticancer | 25 μM |
| Compound B | Structure B | Antiviral | 0.028 nM |
| Compound C | Structure C | Antibacterial | 15 μM |
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement, particularly leveraging its ability to handle complex hydrogen-bonding networks and disordered solvent molecules. SHELXL’s constraints (e.g., DFIX, ISOR) improve accuracy in anisotropic displacement parameters .
- Spectroscopic Validation :
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the dichlorobenzyl and piperazine groups.
- HRMS : Confirm molecular formula with <5 ppm mass accuracy.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residue content .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Q. Methodological Answer :
- Kinase Inhibition Screening : Use ATP-binding assays (e.g., Kinase-Glo® Luminescent) against a panel of kinases (e.g., EGFR, VEGFR) to identify primary targets .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include normal cell lines (e.g., HEK293) to assess selectivity .
- Apoptosis Induction : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
Advanced: How to resolve contradictions in crystallographic data during refinement?
Q. Methodological Answer :
- Disorder Modeling : For flexible piperazine or dichlorobenzyl groups, split occupancy refinement in SHELXL. Apply SIMU and DELU restraints to stabilize thermal parameters .
- Twinned Data : Use TWIN/BASF commands in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/R2 convergence trends .
Advanced: How to optimize synthesis yield using design of experiments (DoE)?
Q. Methodological Answer :
- Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., reaction time, stoichiometry of piperazine coupling) .
- Response Surface Methodology (RSM) : Apply a central composite design to model nonlinear relationships between temperature, solvent polarity, and yield .
- High-Throughput Feedback : Integrate computational reaction path searches (e.g., via quantum chemical calculations) to predict optimal conditions, as implemented in ICReDD’s workflow .
Advanced: How to assess kinase inhibition selectivity and off-target effects?
Q. Methodological Answer :
- SPR/ITC Binding Studies : Quantify binding kinetics (ka/kd) and thermodynamics (ΔH, ΔS) for primary vs. off-target kinases .
- Proteome-Wide Profiling : Use chemical proteomics (e.g., kinobeads) to identify non-kinase targets in cell lysates .
- Molecular Dynamics (MD) Simulations : Compare binding pocket flexibility of target kinases (e.g., via RMSD/RMSF analysis) to rationalize selectivity .
Advanced: How to design derivatives with improved pharmacokinetic properties?
Q. Methodological Answer :
- Metabolic Stability : Introduce fluorine atoms or methyl groups at meta/para positions of the benzyl ring to block CYP450 oxidation .
- Solubility Enhancement : Replace the carbonitrile group with polar isosteres (e.g., tetrazole) while maintaining kinase affinity .
- In Silico ADMET Prediction : Use tools like SwissADME to prioritize derivatives with optimal logP (<5) and TPSA (60–90 Ų) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
